molecular formula C8H17NO2 B14164641 2-Ethyl-1-nitrohexane CAS No. 3457-56-5

2-Ethyl-1-nitrohexane

Cat. No.: B14164641
CAS No.: 3457-56-5
M. Wt: 159.23 g/mol
InChI Key: JQPIBZAWGNCLKM-UHFFFAOYSA-N
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Description

2-Ethyl-1-nitrohexane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-nitrohexane can be synthesized through the nitration of 2-Ethyl-1-hexanol. The nitration process typically involves the use of mixed acids, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to ensure safety and efficiency . The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.

Industrial Production Methods

In an industrial setting, the nitration of 2-Ethyl-1-hexanol is often carried out in batch reactors. These reactors allow for precise control of the reaction conditions, including the dosing rate of reactants and the cooling temperature . The use of capillary-microreactors has also been explored to enhance safety and efficiency by minimizing the risk of hot spots and thermal instability .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-nitrohexane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: The major product of the reduction reaction is 2-Ethyl-1-hexylamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

2-Ethyl-1-nitrohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-nitrohexane primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-hexanol: The precursor to 2-Ethyl-1-nitrohexane, used in similar industrial applications.

    Nitrohexane: Another nitroalkane with similar chemical properties but different chain length.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a nitro group with a branched carbon chain. This combination allows for unique reactivity and applications compared to other nitroalkanes.

Properties

CAS No.

3457-56-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(nitromethyl)heptane

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3

InChI Key

JQPIBZAWGNCLKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C[N+](=O)[O-]

Origin of Product

United States

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